molecular formula C17H32NO2+ B11583611 1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpiperidinium

1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpiperidinium

Cat. No.: B11583611
M. Wt: 282.4 g/mol
InChI Key: OTNXNCKZCALLJH-UHFFFAOYSA-N
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Description

1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpiperidinium is a chemical compound known for its potential applications in various scientific fields. It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a cyclohexylpropoxy group attached to an oxoethyl chain. This compound is of interest due to its unique structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpiperidinium typically involves the following steps:

    Formation of the Cyclohexylpropoxy Group: This step involves the reaction of cyclohexanol with propyl bromide in the presence of a base such as potassium carbonate to form cyclohexylpropyl ether.

    Attachment to the Piperidine Ring: The cyclohexylpropyl ether is then reacted with 1-methylpiperidine in the presence of a strong base like sodium hydride to form the desired product.

    Oxidation: The final step involves the oxidation of the ethyl group to form the oxoethyl group, typically using an oxidizing agent such as potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpiperidinium undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpiperidinium has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurological pathways.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpiperidinium involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of enzymes involved in inflammatory responses, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpyrrolidinium: Similar structure but with a pyrrolidine ring instead of piperidine.

    1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylmorpholinium: Contains a morpholine ring.

    1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylazepanium: Features an azepane ring.

Uniqueness

1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpiperidinium is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. Its ability to modulate specific molecular targets makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H32NO2+

Molecular Weight

282.4 g/mol

IUPAC Name

3-cyclohexylpropyl 2-(1-methylpiperidin-1-ium-1-yl)acetate

InChI

InChI=1S/C17H32NO2/c1-18(12-6-3-7-13-18)15-17(19)20-14-8-11-16-9-4-2-5-10-16/h16H,2-15H2,1H3/q+1

InChI Key

OTNXNCKZCALLJH-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCCCC1)CC(=O)OCCCC2CCCCC2

Origin of Product

United States

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